molecular formula C15H15BFNO4 B1403788 (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 1704082-30-3

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1403788
CAS No.: 1704082-30-3
M. Wt: 303.09 g/mol
InChI Key: IPNRRURMQDNLFP-UHFFFAOYSA-N
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Description

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a carbamoyl group linked to a methoxybenzyl moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis , particularly in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by their stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of this compound are likely related to its role in the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki-Miyaura cross-coupling reactions depends on a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability and reactivity of boronic acids can be influenced by factors such as temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced via hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.

    Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination of a suitable intermediate.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with a carbamoyl chloride derivative.

    Methoxybenzyl Substitution: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison:

  • 4-Methoxyphenylboronic acid: Lacks the fluoro and carbamoyl groups, making it less versatile in certain reactions.
  • 3-Formylphenylboronic acid: Contains a formyl group instead of a carbamoyl group, affecting its reactivity and applications.
  • 4-Formylphenylboronic acid: Similar to 3-Formylphenylboronic acid but with different positional isomerism, leading to different chemical properties.

Properties

IUPAC Name

[3-fluoro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BFNO4/c1-22-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16(20)21)8-13(17)7-11/h2-8,20-21H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRRURMQDNLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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